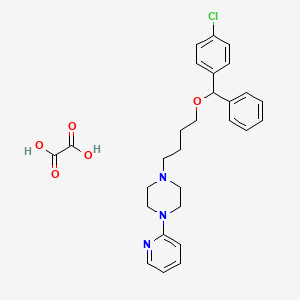![molecular formula C9H10N2S B13757235 5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)
5-ethyl-1H-benzo[d]imidazole-2(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-1H-benzo[d]imidazole-2(3H)-thione is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1H-benzo[d]imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by alkylation with ethyl iodide. The reaction conditions usually require refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
化学反应分析
Types of Reactions
5-ethyl-1H-benzo[d]imidazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding benzimidazole.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzimidazole.
Substitution: Various alkyl or aryl-substituted benzimidazoles.
科学研究应用
5-ethyl-1H-benzo[d]imidazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors and anticancer agents.
Industry: Used in the synthesis of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of 5-ethyl-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition of their activity. This compound may also interact with DNA and RNA, affecting their function and leading to potential anticancer effects .
相似化合物的比较
Similar Compounds
Benzimidazole: Lacks the thione group and has different chemical reactivity.
2-mercaptobenzimidazole: Contains a mercapto group instead of an ethyl group.
5-methyl-1H-benzo[d]imidazole-2(3H)-thione: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research .
属性
分子式 |
C9H10N2S |
|---|---|
分子量 |
178.26 g/mol |
IUPAC 名称 |
5-ethyl-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2S/c1-2-6-3-4-7-8(5-6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12) |
InChI 键 |
NJRBUUGDGJGJRN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)NC(=S)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


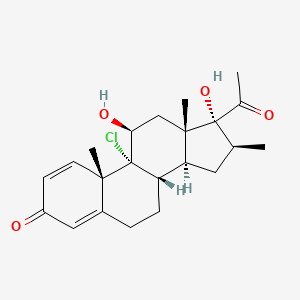
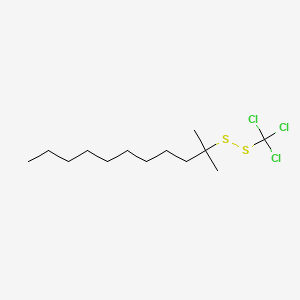
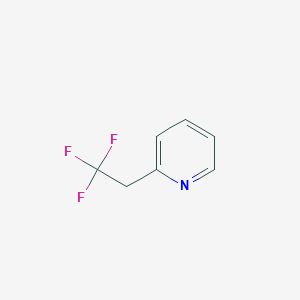
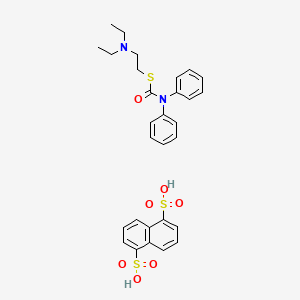
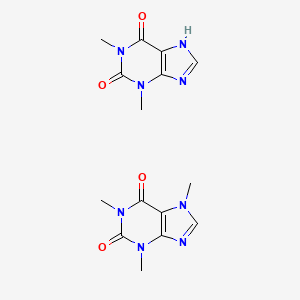

![3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13757193.png)
![5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B13757203.png)
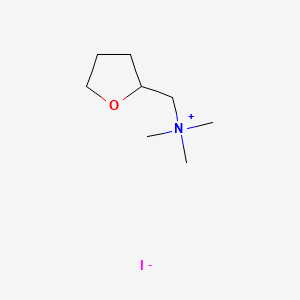
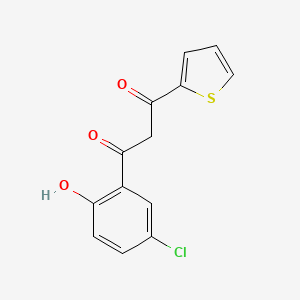
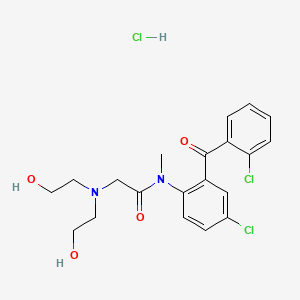
![13H-Dibenzo[a,h]fluorene](/img/structure/B13757239.png)

